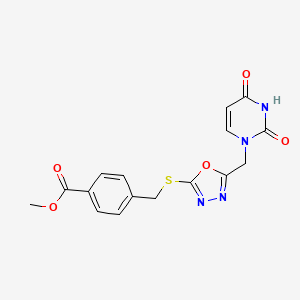

4-(((5-((2,4-二氧代-3,4-二氢嘧啶-1(2H)-基)甲基)-1,3,4-恶二唑-2-基)硫代)甲基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 4-(((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate is an organic molecule comprising multiple functional groups, including a benzoate ester, an oxadiazole ring, and a dihydropyrimidine moiety. Its unique configuration allows for interactions across diverse chemical and biological pathways.

科学研究应用

Chemistry:

Catalyst Design : Investigated for potential catalytic properties in organic synthesis.

Molecular Sensors : Utility in creating sensors due to its responsive functional groups.

Enzyme Inhibition : Probed for interactions with enzymes, affecting metabolic pathways.

Drug Development : Explored for therapeutic benefits, potentially targeting specific diseases due to its reactive nature.

Material Science : Used in developing new materials with enhanced properties such as conductivity or strength.

作用机制

Target of Action

Compounds with similar structures, such as 3,4-dihydropyrimidin-2 (1h)-thiones (dhpt), have been found to block calcium channel activity, inhibit inflammation, and prevent cancer . They are also used as biologically potent scaffolds in adrenoreceptor antagonist activity, antihypertensive agents, anticancer, antibacterial, antioxidant, and antiviral compounds .

Mode of Action

The compound’s structure suggests that it may interact with its targets through a mechanism similar to that of dhpts . These compounds typically work by binding to their target proteins and modulating their activity, which can lead to changes in cellular function.

Biochemical Pathways

Given the known activities of similar compounds, it is likely that this compound affects pathways related to calcium signaling, inflammation, and cell proliferation .

Pharmacokinetics

Similar compounds are typically well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Based on the activities of similar compounds, it is likely that this compound leads to changes in cellular signaling, reduced inflammation, and inhibition of cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .

准备方法

Synthetic Routes and Reaction Conditions The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. One common method is:

Condensation Reaction: Synthesize 2,4-dioxo-3,4-dihydropyrimidine-1(2H) from urea and malonic acid derivatives.

Formation of Oxadiazole: React the dihydropyrimidine with hydrazine derivatives to form the oxadiazole ring.

Thioether Linkage Formation: Incorporate the oxadiazole intermediate with thiol-containing reagents to introduce the thioether linkage.

Esterification: Conclude with the esterification of the final intermediate to form methyl 4-(((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate.

Industrial Production Methods Large-scale production might involve similar steps but optimized for higher yields and efficiency. Reaction conditions such as temperature, pressure, and catalysts are meticulously controlled to maximize output.

化学反应分析

Types of Reactions

Oxidation : The benzoate ester can undergo oxidation to form carboxylic acids.

Reduction : Potential reduction of the oxadiazole ring.

Substitution : Halogenation or nitration can modify the benzoate moiety.

Common Reagents and Conditions

Oxidation : Potassium permanganate (KMnO₄), acidic or basic conditions.

Reduction : Sodium borohydride (NaBH₄), hydrogenation catalysts.

Substitution : Halogen carriers, nitric acid for nitration.

Major Products Formed Products vary based on reactions but include substituted benzoates, reduced oxadiazoles, and various oxidized intermediates.

相似化合物的比较

Similar Compounds

Ethyl 4-(((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate

Propyl 4-(((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate

Functional Group Variation : Methyl group differentiates it from ethyl or propyl counterparts, influencing reactivity and solubility.

Structural Modifications : Slight changes in the ester group can affect its pharmacokinetic properties, making it more or less

属性

IUPAC Name |

methyl 4-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O5S/c1-24-14(22)11-4-2-10(3-5-11)9-26-16-19-18-13(25-16)8-20-7-6-12(21)17-15(20)23/h2-7H,8-9H2,1H3,(H,17,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXBQYIHCYTBFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2414882.png)

![[(9h-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid](/img/structure/B2414883.png)

![(1H-indol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2414888.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide](/img/structure/B2414891.png)

![3-((2E)-3-phenylprop-2-enyl)-8-(3,4-dimethylphenyl)-1-methyl-1,3,5-trihydroimi dazolidino[1,2-h]purine-2,4-dione](/img/structure/B2414892.png)